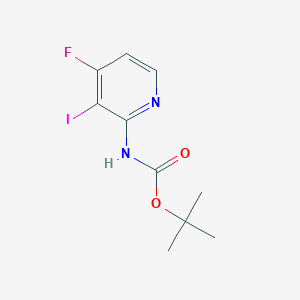

(4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-(4-fluoro-3-iodopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FIN2O2/c1-10(2,3)16-9(15)14-8-7(12)6(11)4-5-13-8/h4-5H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWIRYZSDQKVII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001194840 | |

| Record name | 1,1-Dimethylethyl N-(4-fluoro-3-iodo-2-pyridinyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001194840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237535-77-1 | |

| Record name | 1,1-Dimethylethyl N-(4-fluoro-3-iodo-2-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1237535-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(4-fluoro-3-iodo-2-pyridinyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001194840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4-fluoro-3-iodopyridin-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of 5-((tert-Butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic Acid (Intermediate)

- Starting from 2-fluorobenzene derivatives, the amino-methyl group is introduced and protected as a tert-butoxycarbonyl (Boc) carbamate.

- The boronic acid functional group is installed, enabling subsequent Suzuki coupling.

- This intermediate is crucial for coupling with halogenated pyridine derivatives to form the target compound.

Suzuki Coupling Reaction

- The boronic acid intermediate reacts with a halogenated pyridine (such as 4-fluoro-3-iodo-pyridine) under Suzuki coupling conditions.

- Typical catalysts include palladium complexes (e.g., Pd(PPh3)4).

- The reaction is carried out in polar solvents such as tetrahydrofuran (THF) or dioxane with a base like potassium carbonate (K2CO3).

- This step forms the (4-fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester skeleton.

Selective Hydrogenation or Reduction

- The coupled product undergoes selective hydrogenation to reduce any unsaturated bonds or to remove protecting groups if necessary.

- Conditions involve hydrogen gas under mild pressure with catalysts such as palladium on carbon (Pd/C).

- The tert-butyl carbamate group remains intact, preserving the carbamic acid ester functionality.

Detailed Reaction Conditions and Parameters

| Step | Reaction Type | Reagents/Conditions | Notes | Yield (%) (Reported) |

|---|---|---|---|---|

| 1 | Boronic acid formation | Boc-protection, boronation of fluorobenzene | Use of tert-butyl carbamate protecting group | High (>85%) |

| 2 | Suzuki coupling | Pd(PPh3)4 catalyst, K2CO3 base, THF solvent, reflux or room temp | Coupling with 4-fluoro-3-iodopyridine | Moderate to high (70-90%) |

| 3 | Selective hydrogenation | H2 gas, Pd/C catalyst, mild pressure, ambient temperature | Preserves tert-butyl carbamate group | High (>90%) |

Research Findings and Optimization Notes

- The Suzuki coupling step is critical and requires optimization of catalyst loading, base, and solvent to maximize yield and minimize side reactions.

- Selective hydrogenation conditions must be carefully controlled to avoid deprotection or over-reduction.

- The tert-butyl carbamate group provides stability during the coupling and reduction steps, facilitating purification.

- Alternative methods such as Grignard reactions have been reported for related pyridinyl ketones but are less common for this carbamate ester.

Summary of Key Intermediates

Chemical Reactions Analysis

(4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce the iodine atom to hydrogen.

Substitution: The fluorine and iodine atoms can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium iodide (NaI) and potassium fluoride (KF) are employed in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxo derivatives of the compound.

Reduction Products: Reduced forms of the compound with hydrogen replacing iodine.

Substitution Products: Derivatives with different nucleophiles replacing fluorine or iodine.

Scientific Research Applications

(4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester: has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems and pathways involving pyridine derivatives.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between the target compound and related tert-butyl carbamate derivatives:

Key Observations:

- Halogen Effects : The target compound’s iodine atom (3-position) enhances its utility in Suzuki-Miyaura cross-coupling reactions due to iodine’s superior leaving-group ability compared to chlorine or fluorine . Fluorine at the 4-position improves metabolic stability in drug candidates, a feature shared with compounds like (3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester .

- Positional Isomerism : The pyridin-2-yl scaffold in the target compound contrasts with pyridin-4-yl derivatives (e.g., ), altering electronic distribution and binding interactions in biological targets .

Physicochemical Properties

- Solubility: The iodo group reduces aqueous solubility relative to cyano or methyl derivatives (e.g., and ) .

- Stability : The tert-butyl carbamate group provides hydrolytic stability across all compounds, but iodine’s steric bulk may slow enzymatic degradation compared to smaller halogens .

Biological Activity

(4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H12F1I1N2O2 |

| Molecular Weight | 320.127 g/mol |

| Density | 1.652 g/cm³ |

| Melting Point | 158-158.5 ºC |

| Boiling Point | 321 ºC |

| Flash Point | 147.9 ºC |

Anticancer Properties

Recent studies indicate that derivatives of pyridine, including this compound, exhibit significant anticancer activity . For instance, compounds with similar structures have shown enhanced cytotoxicity against various cancer cell lines. Research has demonstrated that certain pyridine derivatives can induce apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in cancer progression. For example, compounds containing a pyridine moiety have been shown to inhibit the IκB kinase (IKK) pathway, which plays a crucial role in the NF-κB signaling cascade associated with inflammation and cancer development . The structural characteristics of these compounds allow for stable hydrophobic interactions within the catalytic sites of target proteins.

Case Studies

Several notable studies highlight the biological efficacy of pyridine derivatives:

- Study on Cytotoxicity : A study published in Bioorganic and Medicinal Chemistry Letters demonstrated that a related pyridine derivative exhibited significant cytotoxic effects on FaDu hypopharyngeal carcinoma cells, indicating potential for development as an anticancer therapeutic .

- Alzheimer's Disease : Research has also explored the potential of pyridine derivatives in treating neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have been shown to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in managing cholinergic dysfunction associated with Alzheimer's disease .

- Herbicidal Activity : Beyond medicinal applications, some studies have investigated the herbicidal properties of pyridine derivatives, suggesting their utility in agricultural settings for controlling unwanted plant growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound indicates that modifications to the pyridine ring significantly influence its biological activity. The presence of halogen substituents (such as fluorine and iodine) is crucial for enhancing interaction with biological targets and improving potency against various diseases .

Q & A

Q. What are the standard synthetic routes for synthesizing (4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester?

- Methodological Answer : The synthesis typically involves:

- Boc Protection : Reacting the amine group of the pyridine precursor with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) under mild conditions to introduce the tert-butyl carbamate group .

- Halogenation : Sequential iodination and fluorination. Iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS), while fluorination may employ reagents like Selectfluor or DAST, depending on the substrate’s reactivity. Solvent choice (e.g., DCM, THF) and temperature control (0–25°C) are critical for regioselectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the pure product .

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Key parameters include:

- Solvent Selection : THF or DCM enhances solubility of intermediates, as seen in Boc protection reactions . Polar aprotic solvents (e.g., DMF) may improve halogenation efficiency.

- Catalysts : Acid catalysts (e.g., triflic acid) can accelerate tert-butylation, but fluorinated acids like TFA may reduce yields due to competing side reactions .

- Temperature : Low temperatures (0–5°C) minimize decomposition during halogenation.

- Workflow Table :

Q. What stability considerations are critical for handling this compound?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the tert-butyl ester. Desiccate to avoid moisture-induced degradation .

- Light Sensitivity : Protect from UV light, as iodinated pyridines are prone to photodehalogenation .

- pH Stability : Avoid strong acids (risk of Boc deprotection) and bases (risk of ester saponification) .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination and fluorination be addressed?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., amines, methoxy) on the pyridine ring to guide halogenation. For example, the 3-iodo substituent in related compounds is stabilized by ortho-directing effects .

- Computational Modeling : DFT calculations predict electrophilic aromatic substitution (SEAr) sites. For fluorination, meta-fluorine placement may require steric control via bulky reagents .

- Experimental Validation : Use LCMS and ¹⁹F NMR to confirm regiochemistry .

Q. What mechanistic insights explain Boc deprotection inefficiencies under acidic conditions?

- Methodological Answer :

- Acid Strength : Strong acids (HCl, TFA) cleave the Boc group efficiently, but competing side reactions (e.g., ester hydrolysis) may occur. Use milder acids (e.g., p-TsOH) in DCM to selectively deprotect the amine without affecting the tert-butyl ester .

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify intermediate carbocation formation during Boc cleavage .

Q. Which analytical techniques are most reliable for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine coupling constants in ¹H NMR, ¹⁹F NMR for fluorine environment) .

- LCMS/HPLC : High-resolution LCMS (e.g., m/z 320.13 [M+H]⁺) and reverse-phase HPLC (C18 column, acetonitrile/water gradient) validate purity and molecular weight .

- X-ray Crystallography : Resolves ambiguity in regiochemistry for crystalline derivatives .

Q. How can solubility limitations in cross-coupling reactions be mitigated?

- Methodological Answer :

- Salt Formation : Use fluorinated acids (e.g., TFA) to form soluble ammonium salts of intermediates, enabling homogeneous reaction conditions .

- Microwave Synthesis : Enhance reaction rates in low-solubility systems via microwave-assisted heating (e.g., 100°C, DMF) .

Q. How to resolve contradictory yield data in scaled-up syntheses?

- Methodological Answer :

- Scale-Up Adjustments : Reduce equivalents of volatile reagents (e.g., Boc₂O) to minimize side reactions. Use flow chemistry for exothermic steps like iodination .

- DoE (Design of Experiments) : Apply factorial design to optimize variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design identified THF/water (9:1) as optimal for Boc protection scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.